N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is an organic compound that features a cyanomethyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide typically involves the following steps:
Formation of the cyanomethylphenyl intermediate: This can be achieved by reacting 4-bromomethylbenzonitrile with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide.
Coupling with 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid: The intermediate is then coupled with 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a reactive site for binding to these targets, while the acetamide moiety can enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-[4-(cyanomethyl)phenyl]acetamide: Lacks the indene moiety, which may affect its reactivity and applications.
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide: Lacks the cyanomethylphenyl group, which may reduce its potential for certain reactions.
Uniqueness
N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is unique due to the presence of both the cyanomethylphenyl and indene moieties, which confer distinct chemical and physical properties. This combination allows for a wider range of applications and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-11-10-14-4-7-17(8-5-14)21-19(22)13-23-18-9-6-15-2-1-3-16(15)12-18/h4-9,12H,1-3,10,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEOGRYFXYDJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=CC=C(C=C3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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